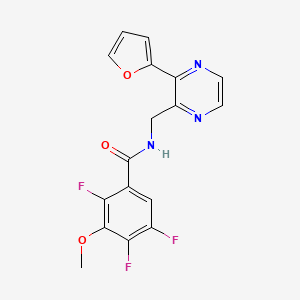
2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide, also known as TFP, is a chemical compound that has been widely used in scientific research. TFP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of 2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide is not fully understood, but it is believed to involve the binding of this compound to specific amino acid residues in the target protein. This binding can lead to changes in the conformation of the protein, which can alter its function. This compound has been shown to be a competitive inhibitor of some kinases, meaning that it binds to the active site of the kinase and prevents it from phosphorylating its substrate.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, depending on the target protein. For example, this compound has been shown to inhibit the activity of the kinase ERK2, which is involved in cell proliferation and differentiation. This compound has also been shown to inhibit the transcription factor NF-κB, which is involved in inflammation and immune responses. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide in lab experiments is its small size and specificity for certain proteins. This makes it a valuable tool for studying protein-protein interactions and identifying potential drug targets. However, one limitation of this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving 2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, such as cancer and neurodegenerative diseases. Another area of interest is the development of new methods for synthesizing this compound and related compounds, which could lead to more efficient and cost-effective production. Finally, there is a need for further research on the mechanism of action of this compound and its effects on various biological processes, which could lead to a better understanding of its potential uses in scientific research.
合成法
The synthesis of 2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide involves several steps, starting with the reaction of 2,4,5-trifluoro-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(furan-2-yl)pyrazin-2-yl)methanol in the presence of a base to form this compound. The overall yield of this synthesis method is around 50%, making it an efficient way to produce this compound.
科学的研究の応用
2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide has been used in a wide range of scientific research applications, including drug discovery, chemical biology, and neurobiology. One of the main uses of this compound is as a tool for studying protein-protein interactions. This compound has been shown to bind to a variety of proteins, including kinases, transcription factors, and G protein-coupled receptors. By using this compound as a probe, researchers can study the function of these proteins and identify potential drug targets.
特性
IUPAC Name |
2,4,5-trifluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3/c1-25-16-13(19)9(7-10(18)14(16)20)17(24)23-8-11-15(22-5-4-21-11)12-3-2-6-26-12/h2-7H,8H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVKFUWUASIBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NCC2=NC=CN=C2C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

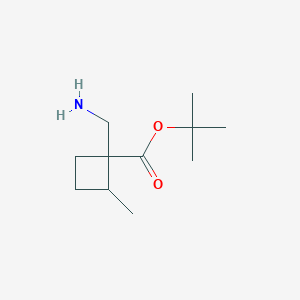

![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2688136.png)
![3-(5-bromo-2-methoxyphenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2688137.png)

![N-(2,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2688140.png)
![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B2688141.png)
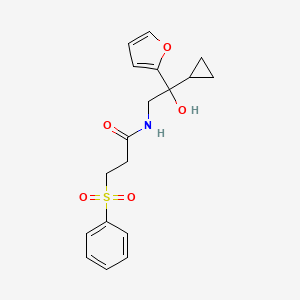

![N-Methyl-1-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2688148.png)
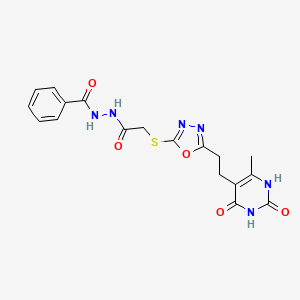
![2,5-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]furan-3-carboxamide](/img/structure/B2688151.png)
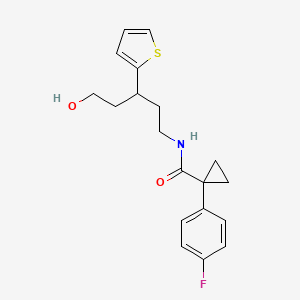
![2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2688155.png)